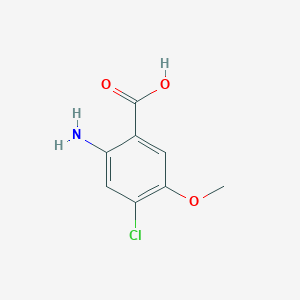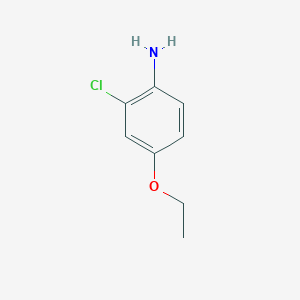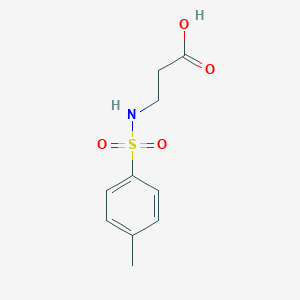
2-(Methylthio)-4-(trifluoromethyl)pyrimidine
Vue d'ensemble
Description
“2-(Methylthio)-4-(trifluoromethyl)pyrimidine” is a chemical compound with the molecular formula C6H5F3N2S . It is a derivative of pyrimidine, which is an aromatic heterocyclic compound .
Molecular Structure Analysis
The molecular structure of “2-(Methylthio)-4-(trifluoromethyl)pyrimidine” can be analyzed using techniques such as mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis . The average mass of the molecule is 194.178 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Methylthio)-4-(trifluoromethyl)pyrimidine” include a density of 1.4±0.1 g/cm3, boiling point of 69.0±40.0 °C at 760 mmHg, vapour pressure of 148.1±0.1 mmHg at 25°C, and a flash point of -4.5±27.3 °C .
Applications De Recherche Scientifique
Synthesis in Chemical Compounds
2-(Methylthio)-4-(trifluoromethyl)pyrimidine is an important intermediate in chemical synthesis, particularly in the production of herbicides like diclosulam. Its synthesis involves a four-step reaction from various chemical reagents, emphasizing the method's advantages in terms of facile reaction conditions, convenient operation, and cost-effectiveness (Xiong Li-li, 2007).
Structural Analysis and Spectral Studies
The compound has been a subject of structural analysis and spectral studies, where its molecular structure was examined using quantum chemical and experimental IR and Raman spectral methods. These studies aimed to determine the isomeric forms of the compound and identify convenient spectral markers for them (A. Shagidullin et al., 2011).
Role in Synthesis of Other Chemicals
This compound is also involved in the synthesis of various other chemicals. For instance, its derivatives have been used in the synthesis of substituted imidazoles and pyrimidines, confirming their molecular structures through X-ray diffraction analyses (Sen Ma et al., 2016).
Antibacterial Potential
There have been studies exploring the antibacterial potential of 2-Methylthio-1, 4-dihydropyrimidine derivatives. These compounds were synthesized and tested against various bacterial strains, revealing potent activity in some cases (Varsha I. Sarode & R. Bhole, 2019).
Inverse Electron Demand Diels-Alder Reactions
2-(Methylthio)-4-(trifluoromethyl)pyrimidine plays a role in inverse electron demand Diels-Alder reactions, a method suitable for the preparation of functionalized 5,6-disubstituted pyrimidines, highlighting its significance in creating novel chemical structures (D. Boger & Q. Dang, 1988).
O-Alkylation in Synthesis
A study reported on the chemoselective O-alkylation of 6-substituted-4-(trifluoromethyl)pyrimidin-(1H)-ones, using a derivative of 2-(methylthio)-4-(trifluoromethyl)pyrimidine. This highlights its role in facilitating specific chemical reactions, leading to the formation of various derivatives (Mateus Mittersteiner et al., 2022).
Mécanisme D'action
While the specific mechanism of action for “2-(Methylthio)-4-(trifluoromethyl)pyrimidine” is not provided, pyrimidine derivatives have been studied for their neuroprotective and anti-inflammatory properties . They have shown promising results through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Safety and Hazards
Propriétés
IUPAC Name |
2-methylsulfanyl-4-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2S/c1-12-5-10-3-2-4(11-5)6(7,8)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTPMLRDQUSBRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381662 | |
| Record name | 2-(methylthio)-4-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylthio)-4-(trifluoromethyl)pyrimidine | |
CAS RN |
136547-20-1 | |
| Record name | 2-(Methylthio)-4-(trifluoromethyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136547-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(methylthio)-4-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Bromobenzo[d]oxazole](/img/structure/B172960.png)





![5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B172976.png)


